2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate
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Overview
Description
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate is a complex organic compound that features a Boc-protected amino group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate typically involves multiple steps. One common method starts with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The protected amine is then reacted with 4-bromoacetophenone to form the intermediate product. This intermediate undergoes further reactions, including amidination, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. Solid acid catalysts, such as H-BEA zeolite, can be used to facilitate the deprotection of Boc groups under controlled conditions . This method allows for high throughput and minimizes the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: NaOCH3, LiAlH4
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context .
Comparison with Similar Compounds
Similar Compounds
N-Boc-ethanolamine: Another Boc-protected compound used in organic synthesis.
(2-Boc-amino)ethyl methacrylate: Used in polymer chemistry for the synthesis of functionalized polymers.
N-Boc-1,2-diaminoethane: Utilized in the synthesis of complex organic molecules.
Uniqueness
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate is unique due to its specific structure, which combines a Boc-protected amino group with an acetamidine moiety
Properties
IUPAC Name |
acetic acid;tert-butyl N-[2-[4-(2-amino-2-iminoethyl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.C2H4O2/c1-15(2,3)20-14(19)18-9-8-11-4-6-12(7-5-11)10-13(16)17;1-2(3)4/h4-7H,8-10H2,1-3H3,(H3,16,17)(H,18,19);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTASEALBNBUKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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